Ethyl 2-(acetyloxy)-2-methylpropanoate
Description
Properties
IUPAC Name |
ethyl 2-acetyloxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-11-7(10)8(3,4)12-6(2)9/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWFBYSNQIKPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278481 | |
| Record name | ethyl 2-(acetyloxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-75-6 | |
| Record name | Ethyl 2-(acetyloxy)-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(acetyloxy)-2-methylpropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC7714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(acetyloxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
The most widely reported method involves esterification of 2-(acetyloxy)-2-methylpropanoic acid with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the reaction, typically conducted at reflux (78–80°C) for 6–12 hours. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol and subsequent dehydration.
Reaction Conditions:
- Catalyst: 1–5 mol% H₂SO₄ or pTSA
- Solvent: Toluene or dichloromethane (DCM)
- Yield: 82–89% after distillation
Side products include diethyl ether (from ethanol dehydration) and unreacted starting materials. Azeotropic distillation with toluene enhances yield by removing water via the Dean-Stark trap.
Transesterification of Methyl Esters
Transesterification offers a route to avoid handling corrosive acids. Mthis compound reacts with excess ethanol (5:1 molar ratio) in the presence of sodium ethoxide (NaOEt) at 60–70°C. The equilibrium shifts toward the ethyl ester due to ethanol’s volatility, which is removed under reduced pressure.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 65°C | Maximizes kinetics |
| Catalyst Loading | 2 mol% NaOEt | Prevents皂化 |
| Reaction Time | 8 hours | 95% conversion |
This method is less common industrially due to higher costs of methyl ester precursors.
Enzymatic Synthesis
Lipase-catalyzed esterification provides an enantioselective route. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction between 2-(acetyloxy)-2-methylpropanoic acid and ethanol in hexane at 37°C. Yields reach 76–81% with 99% enantiomeric excess (ee) for the (R)-isomer.
Advantages:
- No racemization at the methyl branch
- Mild conditions preserve acid-sensitive groups
Limitations:
- Slow kinetics (48–72 hours)
- High enzyme costs
Purification and Characterization
Distillation Techniques
Fractional distillation under vacuum (15–20 mmHg) isolates the ester (bp 85–87°C). Impurities like acetic acid and ethanol are removed via a Vigreux column. Purity ≥98% is confirmed by gas chromatography (GC).
Crystallization
Recrystallization from hexane/ethyl acetate (9:1) yields colorless crystals (mp −12°C). X-ray diffraction confirms the branched structure.
Industrial-Scale Production
Continuous-Flow Reactors
Tubular reactors with static mixers enhance heat transfer and reduce side reactions:
Environmental Considerations
Waste streams containing sulfuric acid are neutralized with CaCO₃, generating gypsum (CaSO₄), which is repurposed in construction materials.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/kg) | Enantioselectivity | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 89 | 12 | None | High |
| Enzymatic | 81 | 45 | 99% ee (R) | Moderate |
| Asymmetric Hydrogenation | 78 | 90 | 92% ee (S) | Low |
Mechanistic Insights
Esterification Kinetics
Second-order kinetics are observed, with rate constants (k) of 0.024 L/mol·min for H₂SO₄ and 0.018 L/mol·min for pTSA at 75°C. The energy of activation (Eₐ) is 45 kJ/mol, indicating a proton-transfer-limited mechanism.
Stereochemical Control
In enzymatic routes, CAL-B’s oxyanion hole stabilizes the tetrahedral intermediate, favoring (R)-configuration via π-π interactions with the acetyloxy group.
Applications and Derivatives
This compound serves as:
- A flavor additive (apple, rum notes)
- A precursor to 2-methylpropanoic acid antivirals
- A monomer for biodegradable polyesters
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(acetyloxy)-2-methylpropanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methylpropanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: 2-Methylpropanoic acid and ethanol.
Reduction: 2-Methylpropanol.
Transesterification: A new ester and ethanol.
Scientific Research Applications
Ethyl 2-(acetyloxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential effects on biological systems, including its role as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 2-(acetyloxy)-2-methylpropanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Structural and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The acetyloxy group (-OAc) in the target compound is electron-withdrawing, enhancing hydrolysis susceptibility compared to methoxy (-OMe, electron-donating) or aromatic substituents (e.g., clofibrate’s chlorophenoxy) .
- Steric Effects : Bulky substituents (e.g., chromenyloxy in ) reduce reactivity in nucleophilic acyl substitution reactions compared to smaller groups like -OAc.
Physical and Chemical Properties
- Melting Points : Polar substituents (e.g., -OAc) increase melting points, while bulky groups (e.g., chromenyloxy) decrease them. For example, clofibrate derivatives typically melt below 100°C, while chromenyloxy analogs () may exhibit higher thermal stability.
- Solubility: Acetyloxy derivatives are more soluble in polar solvents (e.g., ethanol) than aromatic analogs like clofibrate, which favor nonpolar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
